![molecular formula C10H8N2O3 B15069058 1-[(Z)-hydroxyiminomethyl]isoquinoline-6,7-diol](/img/structure/B15069058.png)
1-[(Z)-hydroxyiminomethyl]isoquinoline-6,7-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Z)-hydroxyiminomethyl]isoquinoline-6,7-diol is a heterocyclic aromatic organic compound It belongs to the isoquinoline family, which is characterized by a benzene ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Z)-hydroxyiminomethyl]isoquinoline-6,7-diol typically involves the following steps:
Formation of Isoquinoline Core: The isoquinoline core can be synthesized using methods such as the Pomeranz-Fritsch reaction, which involves the cyclization of aromatic aldehydes with aminoacetals under acidic conditions.
Introduction of Hydroxyiminomethyl Group: The hydroxyiminomethyl group can be introduced through the reaction of the isoquinoline derivative with hydroxylamine under suitable conditions.
Hydroxylation: The hydroxyl groups at positions 6 and 7 can be introduced through selective hydroxylation reactions using appropriate oxidizing agents.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions: 1-[(Z)-hydroxyiminomethyl]isoquinoline-6,7-diol undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can introduce various substituents at different positions on the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated, nitrated, and sulfonated isoquinoline derivatives.
Scientific Research Applications
1-[(Z)-hydroxyiminomethyl]isoquinoline-6,7-diol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(Z)-hydroxyiminomethyl]isoquinoline-6,7-diol involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Uniqueness: 1-[(Z)-hydroxyiminomethyl]isoquinoline-6,7-diol is unique due to the presence of the hydroxyiminomethyl group and hydroxyl groups at specific positions, which confer distinct chemical and biological properties compared to other isoquinoline derivatives .
Properties
Molecular Formula |
C10H8N2O3 |
|---|---|
Molecular Weight |
204.18 g/mol |
IUPAC Name |
1-[(Z)-hydroxyiminomethyl]isoquinoline-6,7-diol |
InChI |
InChI=1S/C10H8N2O3/c13-9-3-6-1-2-11-8(5-12-15)7(6)4-10(9)14/h1-5,13-15H/b12-5- |
InChI Key |
OQEKIXLLJYHPQZ-XGICHPGQSA-N |
Isomeric SMILES |
C1=CN=C(C2=CC(=C(C=C21)O)O)/C=N\O |
Canonical SMILES |
C1=CN=C(C2=CC(=C(C=C21)O)O)C=NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


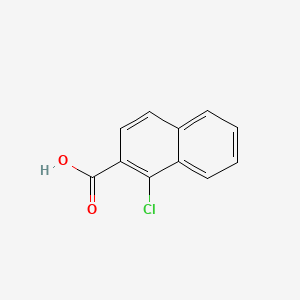
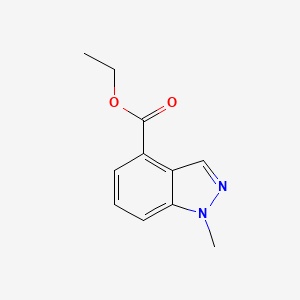
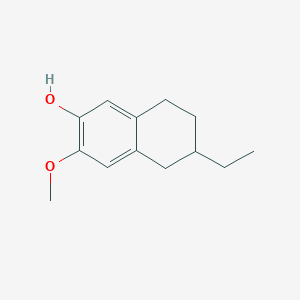
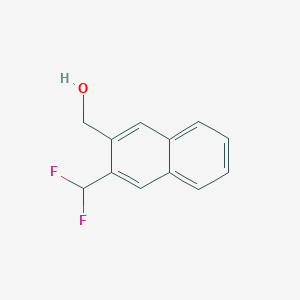
![3-Methyl-2-(trifluoromethyl)-4,5,6,7-tetrahydro-3h-imidazo[4,5-c]pyridine](/img/structure/B15069015.png)

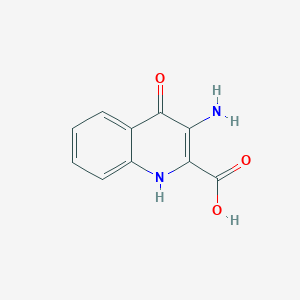
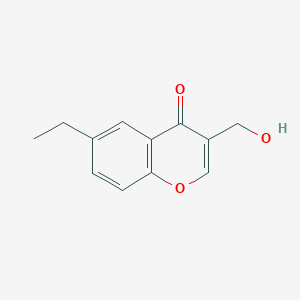
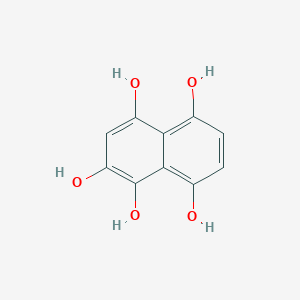
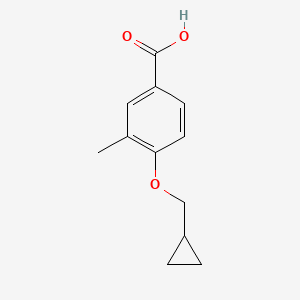
![9H-Purin-6-amine, 9-[2-(ethenyloxy)ethyl]-](/img/structure/B15069041.png)
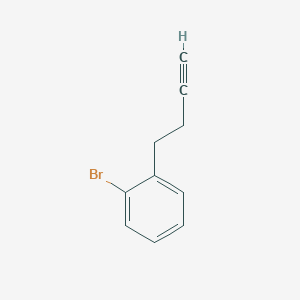
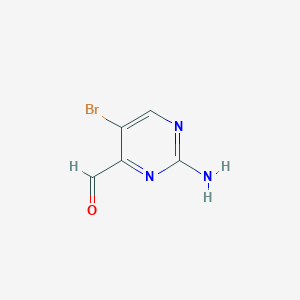
![1-(1H-Indeno[2,1-b]pyridin-9-yl)ethan-1-one](/img/structure/B15069072.png)
